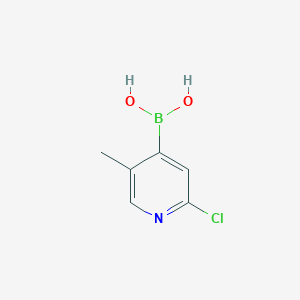

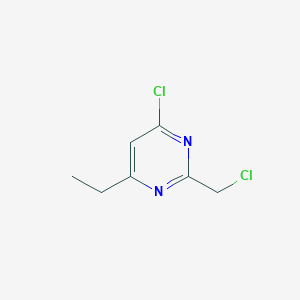

methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazole derivatives are important active pharmaceutical scaffolds. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies. For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

The influence of the substituents in the triazole ring on tautomeric equilibrium was elucidated in a study . NBO charge distribution, dipole moment, molecular electrostatic potential, and HOMO/LUMO gap for the most stable tautomers were analyzed .Physical and Chemical Properties Analysis

The IR absorption spectra of 10a-k were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1. 1 H-NMR spectrum of compounds 7a-e showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds using variants of the thiophene carboxylate framework has been extensively studied. For instance, the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones highlights the versatility of thiophene carboxylate derivatives in constructing complex heterocyclic systems (Gani Koza et al., 2013). This research demonstrates the regiospecific conversion of ester functionalities and the subsequent intramolecular cyclization, showcasing the compound's utility in synthesizing fused pyridazinone skeletons.

Antimicrobial and Anticancer Activity

Several studies have explored the antimicrobial and anticancer potential of compounds synthesized from thiophene carboxylate derivatives. The synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, as documented by M. Bhuiyan et al., 2006, exhibit pronounced antimicrobial activity, underscoring the biomedical relevance of these synthesized compounds. Additionally, the synthesis, characterization, anticancer activity, and docking studies of novel thiophene-2-carboxaldehyde derivatives by M. Shareef et al., 2016 reveal these compounds' potential in binding to carrier proteins, suggesting their therapeutic applicability in cancer treatment.

Analgesic and Antiparkinsonian Activities

The exploration of analgesic and antiparkinsonian activities in thiophene carboxylate-related compounds has been notable. A. Amr et al., 2008 conducted a study synthesizing a series of substituted pyridine derivatives showing significant analgesic and antiparkinsonian activities, comparable to reference drugs. This study underscores the compound's potential utility in developing new therapeutic agents for treating pain and Parkinson's disease.

Optical Spectroscopic and Docking Studies

Investigations into the optical spectroscopic properties and docking studies of thiophene carboxylate derivatives offer insights into their molecular interactions and binding characteristics. The study conducted by M. Shareef et al., 2016 on thiophene-2-carboxaldehyde derivatives provides an exemplary case of how these compounds interact with human serum albumin, suggesting a potential for targeted drug delivery mechanisms.

Wirkmechanismus

Target of Action

Similar 1,2,4-triazole derivatives have been studied for their interaction with thearomatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can be beneficial in certain types of breast cancer .

Mode of Action

It’s known that 1,2,4-triazole derivatives can formhydrogen bonds with different targets, which can lead to changes in the target’s function . This interaction can potentially alter the activity of the target enzyme or receptor, leading to downstream effects .

Biochemical Pathways

The inhibition of aromatase by similar compounds can affect theestrogen biosynthesis pathway , potentially leading to reduced estrogen levels . This can have downstream effects on various cellular processes, particularly in hormone-responsive tissues .

Pharmacokinetics

It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve theirpharmacokinetic properties , potentially enhancing their absorption and distribution .

Result of Action

Similar 1,2,4-triazole derivatives have shown promisingcytotoxic activity against certain cancer cell lines . This suggests that this compound could potentially induce cell death in certain types of cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of similar compounds .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds

Cellular Effects

Some 1,2,4-triazole derivatives have been shown to exhibit potent inhibitory activities against certain cancer cell lines . This suggests that this compound may influence cell function and could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Molecular docking studies have been done to understand the mechanism and binding modes of some 1,2,4-triazole derivatives in the binding pocket of certain enzymes . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Eigenschaften

IUPAC Name |

methyl 2-[[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carbonyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O3S/c1-28-18(27)13-6-8-29-17(13)21-16(26)12-3-2-7-24(9-12)14-4-5-15(23-22-14)25-11-19-10-20-25/h4-6,8,10-12H,2-3,7,9H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUGGSXVBAJLGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,5-Diethylpyrazol-1-yl)methyl]piperidine;dihydrochloride](/img/structure/B2823058.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2823064.png)

![2-{[(2-fluorophenyl)methyl]sulfanyl}-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2823065.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2823066.png)

![N-[1-(1H-1,2,3-benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide](/img/structure/B2823068.png)

![N-(1-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2823069.png)

![Ethyl 4-{[2-(methoxycarbonyl)phenyl]sulfanyl}-6-methyl-3-quinolinecarboxylate](/img/structure/B2823070.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2823071.png)